

CrF3·nH2O rhombohedral orthorhombic crystal systems

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Compound Focus: Chromium(III) fluoride hydrate

CAS No.: 123333-98-2

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Foundational Crystal System Data

The tables below summarize the key parameters for the orthorhombic and trigonal (which includes rhombohedral) crystal systems, as well as the associated Bravais lattices [1] [2] [3].

Table 1: Characteristics of Orthorhombic and Trigonal Crystal Systems

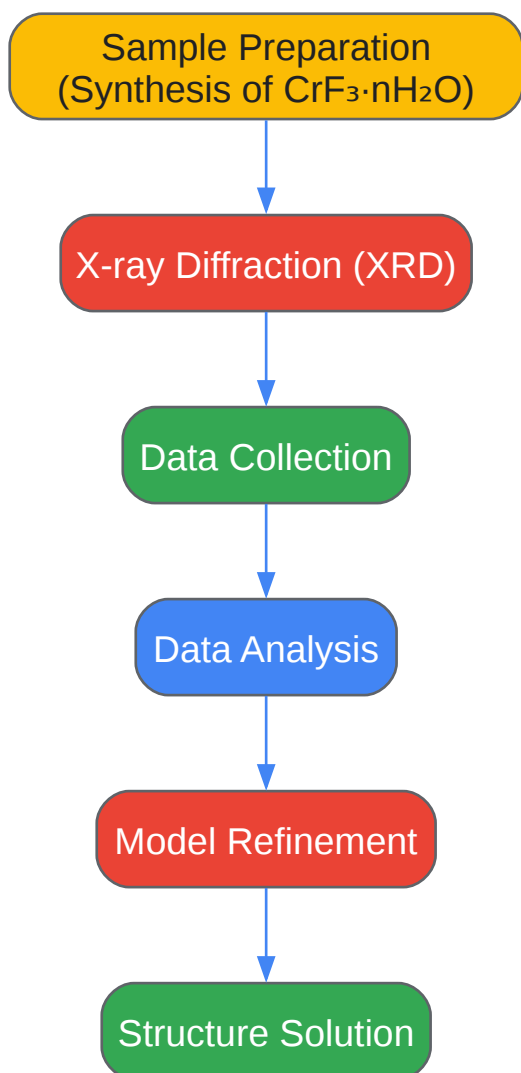
Feature	Orthorhombic System	Trigonal (Rhombohedral) System
Axial Lengths	$a \neq b \neq c$ [1] [2] [3]	$a = b = c$ [3]
Axial Angles	$\alpha = \beta = \gamma = 90^\circ$ [1] [2] [3]	$\alpha = \beta = \gamma \neq 90^\circ$ [3]
Bravais Lattices	Primitive, Base-Centered, Body-Centered, Face-Centered [1] [3]	Primitive (Rhombohedral) [3]
Defining Symmetry	Three mutually perpendicular 2-fold rotation axes [3]	One 3-fold rotation axis [3]
Examples	Aragonite, Olivine, Marcasite, Barite [1] [2]	Calcite (CaSO ₄) [3]

Table 2: Bravais Lattices of the Orthorhombic System

Bravais Lattice	Pearson Symbol	Description
Primitive	oP	Lattice points only at the unit cell corners. [1]
Base-Centered	oS	Lattice points at the corners plus centers of two opposite faces. [1] [2]
Body-Centered	oI	Lattice points at the corners plus a single point at the center of the unit cell. [1] [2]
Face-Centered	oF	Lattice points at the corners plus the center of all six faces. [1] [2]

General Experimental Workflow for Crystal Structure Determination

For a compound like $\text{CrF}_3 \cdot n\text{H}_2\text{O}$, determining its crystal structure and possible phase transitions typically involves synthesis, followed by characterization using X-ray diffraction. The general workflow is illustrated below.



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Workflow for crystal structure determination via X-ray diffraction.

- **Sample Preparation & Synthesis:** The first step is to prepare a pure, crystalline sample of $\text{CrF}_3 \cdot n\text{H}_2\text{O}$. Controlling synthesis conditions (temperature, pressure, concentration, hydration level 'n') is crucial, as these factors can determine which crystal system is formed [4].
- **X-ray Diffraction (XRD):** This is the primary technique for determining crystal structure. A beam of X-rays is directed at the powder or single crystal sample [4].
- **Data Collection & Analysis:** The angles and intensities of the diffracted X-rays are measured. The resulting diffraction pattern acts as a fingerprint for the crystal structure [4].
- **Model Refinement & Solution:** The experimental diffraction pattern is compared to calculated patterns from known structural models. The model is refined until it matches the experimental data, confirming the crystal system (e.g., orthorhombic or rhombohedral), lattice parameters, and atomic positions.

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